N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
Description
Historical Context and Discovery
The development of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide emerges from the broader historical context of phenoxyacetic acid derivatives, which gained prominence during the mid-twentieth century. The foundational work on 2,4-dichlorophenoxyacetic acid, commonly known as 2,4-D, was pioneered during World War II by multiple research groups working independently under wartime secrecy in the United Kingdom and the United States. William Templeman at Imperial Chemical Industries and his colleagues, along with Franklin D. Jones at the American Chemical Paint Company, contributed to the early understanding of dichlorophenoxy compounds. The compound 2,4-dichlorophenoxyacetic acid was first commercially released in 1946 as an herbicide, establishing the foundation for subsequent research into related acetamide derivatives.
The specific development of this compound represents an evolution in this research trajectory, where scientists began exploring modifications to the basic phenoxyacetic acid structure through the incorporation of aminophenyl groups via acetamide linkages. This synthetic approach was part of broader efforts to develop compounds with enhanced biological activities and improved pharmacological properties. The compound's current status in chemical databases, including its registration with the Chemical Abstracts Service under number 92291-43-5, reflects its recognition as a distinct chemical entity worthy of systematic study.
Research into acetamide derivatives containing dichlorophenoxy groups has been documented in various scientific publications, with particular emphasis on their potential therapeutic applications. The synthesis and structure-activity relationship analysis of novel amide-based compounds has been a subject of intensive investigation, as demonstrated by comprehensive studies examining the biological evaluation of related acetamide derivatives. These historical developments have established the scientific foundation for understanding this compound within the context of systematic chemical research.
Significance in Chemical Research
This compound holds substantial significance in contemporary chemical research due to its position as a representative member of the acetamide family with potential biological activities. The compound's importance extends beyond its individual properties to encompass its role as a model system for understanding structure-activity relationships in phenoxyacetamide derivatives. Research has demonstrated that compounds containing similar structural motifs, such as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide, exhibit significant biological activities, including inhibitory effects on bone resorption processes. This finding suggests that this compound may possess analogous biological properties worthy of investigation.
The compound's significance is further emphasized by its inclusion in major chemical databases and its availability through commercial chemical suppliers, indicating sustained research interest. The systematic study of this compound contributes to the broader understanding of how structural modifications to phenoxyacetic acid derivatives influence their chemical and biological properties. Research efforts have focused on developing efficient synthetic methodologies for preparing related acetamide compounds, with documented procedures achieving yields of approximately 79-85% in multi-step synthetic sequences.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRTLLWGAGWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Intermediates
The synthesis typically involves two primary components:
- 2-(2,4-Dichlorophenoxy)acetic acid (precursor for the phenoxyacetamide moiety)
- 4-Aminophenylamine (amine component for coupling)
Preparation of 2-(2,4-Dichlorophenoxy)acetic Acid
This intermediate is synthesized via a Williamson ether synthesis:
Reagents :
- 2,4-Dichlorophenol
- Chloroacetic acid
- Sodium hydroxide (base catalyst)
- Solvent: Water or ethanol
- Temperature: 80–100°C
- Reaction time: 4–6 hours
The reaction proceeds via nucleophilic substitution, forming the ether linkage. Yield: ~75–85%.
Coupling with 4-Aminophenylamine
The final step involves condensing 2-(2,4-dichlorophenoxy)acetic acid with 4-aminophenylamine. Two methods are prevalent:
Method A: Direct Coupling via Carbodiimide Reagents
Reagents :
- Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP) as a catalyst
- Solvent: Dichloromethane or dimethylformamide (DMF)
- Temperature: 0–25°C
- Reaction time: 12–24 hours
Mechanism :
The carbodiimide activates the carboxylic acid to form an active ester, which reacts with the amine to yield the acetamide. Yield: ~70–80%.
Method B: Nitro Reduction Pathway
Steps :
- Coupling with 4-Nitroaniline :
- Use DCC/EDC to form N-(4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide .
- Reduction of Nitro Group :
- Reductant : Iron powder in acidic (HCl) or neutral (NH₄Cl) conditions
- Solvent: Ethanol/water mixture
- Temperature: Reflux (~80°C)
- Yield: ~85–90% after recrystallization.
Comparative Analysis of Methods
| Parameter | Method A (Direct Coupling) | Method B (Nitro Reduction) |
|---|---|---|
| Steps | 1 | 2 |
| Key Reagents | DCC/EDC, DMAP | DCC/EDC, Fe powder |
| Yield | 70–80% | 85–90% |
| Purification | Column chromatography | Recrystallization |
| Advantages | Shorter route | Higher yield, scalability |
Optimization and Challenges
- Protection of Amine Group : In Method A, competing side reactions may occur if the amine is unprotected. Using a nitro group (Method B) avoids this issue.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.
- Catalyst Efficiency : DMAP enhances coupling kinetics by stabilizing the active intermediate.
Spectroscopic Validation
Industrial Scalability
Method B is preferred for large-scale synthesis due to:
- Cost-effective iron-mediated reduction.
- Simplified purification via recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit significant anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. Molecular docking studies suggest that compounds similar to N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide can effectively interact with the COX-2 active site, potentially leading to novel anti-inflammatory medications .
Antidiabetic Effects
The compound has been investigated for its potential role in managing metabolic disorders such as type 2 diabetes. Studies indicate that related compounds may act as inhibitors of 11β-HSD1, an enzyme implicated in the regulation of glucocorticoids, thereby influencing glucose metabolism and insulin sensitivity .
Case Study: Anti-inflammatory Activity
A study conducted on various derivatives of 2-(2,4-dichlorophenoxy)acetic acid showed that this compound exhibited superior binding affinity to COX-2 compared to other tested compounds. The binding energy was significantly lower (−10.4 kcal/mol), indicating a strong interaction .
Case Study: Antidiabetic Potential
Research published in pharmacological journals highlighted that compounds structurally related to this compound were effective in lowering blood glucose levels in diabetic models. These compounds were shown to improve insulin sensitivity and reduce hyperglycemia through their action on glucocorticoid metabolism .
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenoxy group may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
COX-2 Inhibition:
- N-(4-Aminophenyl) derivative: Predicted to exhibit strong COX-2 binding due to the 2,4-dichlorophenoxy group, similar to derivatives in , which showed 30–50% higher binding energy than 2,4-D .
- Thiourea derivatives (7a–h) : Demonstrated superior COX-2 inhibition (IC₅₀ = 0.8–1.2 µM) compared to 2,4-D (IC₅₀ = 5.6 µM) due to enhanced hydrogen bonding via thiourea .
- Auxin analogs (e.g., WH7) : Activate auxin pathways in plants but lack COX-2 activity, highlighting functional divergence despite structural overlap .
Antimicrobial Activity:
- Phenoxyacetamides with extended alkyl chains (e.g., 6d) showed moderate antibacterial activity against Pseudomonas aeruginosa (MIC = 32 µg/mL), suggesting substituent-dependent efficacy .
Physicochemical Properties
| Compound | Melting Point (°C) | Rf Value | Molecular Weight | Solubility (DMSO) |
|---|---|---|---|---|
| N-(4-Aminophenyl)-2-(2,4-DCPA) | Not reported | Not reported | 325.2 | High |
| 7d (thiourea derivative) | 171–173 | 0.28 | 521.3 | Moderate |
| 6a (methylenedioxybenzyl) | 117–119 | 0.58 | 354.0 | Low |
| 2,4-D | 140–142 | N/A | 221.0 | Water-soluble |
Key Research Findings
Substituent Impact: The 4-aminophenyl group enhances target specificity compared to non-polar substituents (e.g., methyl or chloro groups) .
Docking Studies: Molecular docking predicts strong interactions between the 2,4-dichlorophenoxy moiety and COX-2’s hydrophobic pocket, with binding scores comparable to celecoxib .
Synthetic Feasibility : Derivatives with simpler substituents (e.g., 6a ) are synthesized in higher yields (53%) than multi-step thiourea analogs (58–72%) .
Biological Activity
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an aminophenyl group and a dichlorophenoxy moiety, which contribute to its unique chemical properties. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential therapeutic applications.
The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets. The aminophenyl group can inhibit enzyme activity or receptor interactions, while the dichlorophenoxy group may enhance binding affinity, leading to increased efficacy in biological systems. The exact pathways involved can vary based on the cellular context and specific applications being studied.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic processes, leading to bacterial cell death.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against multiple cancer types, including breast (MCF7), prostate (PC-3), and colon (HCT-116) cancer cells.
- IC50 Values : Studies have reported IC50 values ranging from 0.67 µM to 1.95 µM across different cell lines, indicating potent antiproliferative effects .
Case Studies and Research Findings
- Antioxidant Activity : A study highlighted the antioxidant properties of acetamide derivatives, including this compound. These compounds were evaluated for their ability to scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophage models .
- Inhibition Studies : Further investigations revealed that the compound inhibited key signaling pathways involved in cancer progression, such as those modulated by EGFR and Src kinases. This inhibition was linked to induced apoptosis and cell cycle arrest in treated cancer cells .
- Comparative Studies : When compared with similar compounds like N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)propionamide, variations in biological activity were noted based on structural modifications. Such studies emphasize the importance of molecular structure in determining biological efficacy.
Summary of Findings
The biological activity of this compound is characterized by:
- Antimicrobial Effects : Effective against various bacterial strains.
- Anticancer Potential : Significant inhibitory effects on multiple cancer cell lines with low IC50 values.
- Mechanistic Insights : Interactions with specific molecular targets leading to apoptosis and inhibition of critical signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
